3-Pyrazin-2-ylbut-2-enoic acid
Description
Significance of Pyrazine (B50134) Scaffolds in Organic Chemistry
Pyrazine rings, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are of considerable interest in organic chemistry. They are key components in a variety of biologically active compounds and are utilized in the development of pharmaceuticals and agrochemicals. nih.gov The pyrazine nucleus is a structural component of several important natural products and is known to contribute to the flavors and aromas of many roasted or toasted foods. nih.gov
In the realm of medicinal chemistry, pyrazine derivatives have shown a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netscispace.com A notable example is pyrazinamide, a first-line medication for the treatment of tuberculosis, which is a prodrug that is converted in the body to its active form, pyrazinoic acid. nih.gov The structural modification of pyrazinoic acid and its derivatives is an active area of research for developing new therapeutic agents. scispace.com
Overview of α,β-Unsaturated Carboxylic Acid Derivatives in Chemical Synthesis
α,β-Unsaturated carboxylic acid derivatives are a class of organic compounds that contain a carbon-carbon double bond conjugated with a carbonyl group. This structural feature makes them highly versatile building blocks in organic synthesis. The conjugated system allows for a variety of chemical transformations, including additions to the double bond (Michael addition) and reactions at the carbonyl group.
These compounds are key intermediates in the synthesis of a wide range of more complex molecules. They are utilized in the production of polymers, pharmaceuticals, and other fine chemicals. The synthesis of α,β-unsaturated carboxylic acids themselves can be achieved through various methods, such as the Perkin reaction, Knoevenagel condensation, and Wittig reaction.
Structural Context of 3-Pyrazin-2-ylbut-2-enoic Acid within these Chemical Classes
This compound, specifically its (E)-isomer, (2E)-3-(pyrazin-2-yl)but-2-enoic acid, incorporates both the pyrazine and the α,β-unsaturated carboxylic acid functionalities. sigmaaldrich.com The structure consists of a pyrazine ring attached at the 3-position of a but-2-enoic acid backbone. The "(E)" designation indicates that the higher priority groups on the double bond are on opposite sides.
The presence of the pyrazine ring is expected to influence the electronic properties of the α,β-unsaturated system, potentially affecting its reactivity in synthetic transformations. Conversely, the but-2-enoic acid side chain provides a site for further chemical modification, allowing for the creation of a library of related compounds with potentially diverse biological activities.
Table 1: Structural and Chemical Identifiers for (2E)-3-(pyrazin-2-yl)but-2-enoic acid
| Identifier | Value | Source |
| IUPAC Name | (E)-3-(pyrazin-2-yl)but-2-enoic acid | sigmaaldrich.com |
| Molecular Formula | C₈H₈N₂O₂ | uni.lu |
| Molecular Weight | 164.16 g/mol | sigmaaldrich.com |
| InChI Key | PWIXKAYTODDDDL-GQCTYLIASA-N | sigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
Current Research Trajectories and Gaps for Pyrazine-Substituted But-2-enoic Acids
While the individual classes of pyrazine carboxylic acids and α,β-unsaturated carboxylic acids are well-studied, specific research on this compound is limited. The compound is commercially available, indicating its use in chemical synthesis, likely as a building block or intermediate. sigmaaldrich.com However, there is a notable absence of published studies detailing its specific biological activities or its application in the development of new materials or pharmaceuticals.
Current research on related compounds focuses on the synthesis of various substituted pyrazine derivatives and the exploration of their biological potential, including antimycobacterial and anticancer activities. researchgate.netscispace.comacs.org For instance, derivatives of pyrazine-2-carboxylic acid have been synthesized and evaluated for their inhibitory effects on various biological targets. rjpbcs.com
The primary research gap appears to be the lack of a thorough investigation into the specific properties and potential applications of this compound itself. Future research could focus on:
Detailed Synthesis and Characterization: Elucidating efficient and scalable synthetic routes to this compound and its derivatives, followed by a comprehensive analysis of their physicochemical properties.
Exploration of Biological Activity: Screening this compound and its analogs for a range of biological activities, given the known therapeutic potential of other pyrazine derivatives.
Polymer and Materials Science Applications: Investigating the potential of this molecule as a monomer or functional additive in the development of new polymers and materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrazin-2-ylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6(4-8(11)12)7-5-9-2-3-10-7/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIXKAYTODDDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Pyrazin 2 Ylbut 2 Enoic Acid
Retrosynthetic Analysis of 3-Pyrazin-2-ylbut-2-enoic Acid
A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic pathways. The primary disconnection strategies focus on the carbon-carbon double bond and the bond connecting the pyrazine (B50134) ring to the side chain.
Figure 1: Retrosynthetic Analysis of this compound
This simplified diagram illustrates the main disconnection points. 'Py' represents the pyrazine-2-yl group, and 'X' represents a halide.
The most intuitive disconnection breaks the C-C double bond, suggesting olefination reactions such as the Wittig, Horner-Wadsworth-Emmons (HWE), or Knoevenagel condensation. These approaches would typically involve pyrazine-2-carbaldehyde (B1279537) as a key starting material. Another C-C bond disconnection points towards palladium-catalyzed cross-coupling reactions, like the Heck reaction, which would unite a halopyrazine with a suitable butenoic acid derivative. A third strategy involves disconnecting the pyrazine ring itself, suggesting its formation from acyclic precursors that already contain the necessary side-chain components.
Exploration of Synthetic Routes
Based on the retrosynthetic analysis, several synthetic routes can be proposed for the synthesis of this compound.
Condensation Reactions with Pyrazine-2-carbaldehyde Derivatives
Condensation reactions provide a direct and often efficient method for the formation of the α,β-unsaturated acid moiety. The Knoevenagel condensation, particularly the Doebner modification, is a highly relevant approach. organic-chemistry.orgwikipedia.org This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) or piperidine. youtube.commdpi.com The initial condensation product undergoes subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid. wikipedia.org
A plausible reaction scheme would involve the reaction of pyrazine-2-carbaldehyde with malonic acid. The use of pyridine as both a solvent and a catalyst, often with a catalytic amount of piperidine, would facilitate the condensation and subsequent decarboxylation to afford 3-pyrazin-2-ylacrylic acid. To obtain the target molecule, this compound, a variation of this reaction using ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation could be envisioned.
| Reactants | Conditions | Product | Notes |
| Pyrazine-2-carbaldehyde, Malonic acid | Pyridine, Piperidine (catalytic), Heat | 3-Pyrazin-2-ylacrylic acid | Doebner modification leads to the acrylic acid derivative. organic-chemistry.orgwikipedia.orgmdpi.com |
| Pyrazine-2-carbaldehyde, Ethyl acetoacetate | Base (e.g., piperidine), Heat | Ethyl 3-pyrazin-2-yl-2-acetylacrylate | Intermediate for further modification. |
Wittig or Horner-Wadsworth-Emmons Olefination Strategies
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful and widely used methods for the stereoselective synthesis of alkenes from carbonyl compounds. nih.govudel.edu Both reactions involve the reaction of an aldehyde or ketone with a phosphorus-stabilized carbanion.
In the context of synthesizing this compound, pyrazine-2-carbaldehyde would serve as the carbonyl component. For the Wittig reaction, a suitable phosphonium (B103445) ylide, such as (1-carboxyethyl)triphenylphosphorane, would be required. However, the HWE reaction is often preferred due to the easier removal of the phosphate (B84403) byproduct and generally higher E-selectivity for the resulting alkene. wikipedia.org The HWE reaction would employ a phosphonate (B1237965) ester, like triethyl phosphonoacetate, which is deprotonated with a base (e.g., NaH, DBU) to form a nucleophilic carbanion that reacts with pyrazine-2-carbaldehyde. enamine.netrsc.org The resulting α,β-unsaturated ester can then be hydrolyzed to the desired carboxylic acid. The HWE reaction typically favors the formation of the (E)-isomer. wikipedia.org
| Reaction | Reagents | Intermediate Product | Key Features |
| Wittig | Pyrazine-2-carbaldehyde, (Carboethoxymethylene)triphenylphosphorane | Ethyl (2E)-3-(pyrazin-2-yl)acrylate | Stable ylides favor (E)-alkenes. udel.eduucl.ac.uk |
| HWE | Pyrazine-2-carbaldehyde, Triethyl phosphonoacetate, Base (e.g., DBU, NaH) | Ethyl (2E)-3-(pyrazin-2-yl)acrylate | Generally gives high E-selectivity; water-soluble byproduct. wikipedia.orgenamine.net |
Knoevenagel Condensations Involving Pyrazine-2-acetates
An alternative Knoevenagel-type condensation could involve pyrazine-2-acetate as the active methylene component. In this scenario, the ester would be condensed with an aldehyde, such as acetaldehyde, in the presence of a base. This would form the carbon-carbon double bond and introduce the methyl group at the β-position of the butenoic acid chain. Subsequent hydrolysis of the resulting ester would yield the target acid. This approach, however, may be less common than those starting with pyrazine-2-carbaldehyde.
Palladium-Catalyzed Coupling Reactions (e.g., Heck reactions)
The Heck reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a substituted alkene from an aryl or vinyl halide and an alkene in the presence of a base. organic-chemistry.orglibretexts.org To synthesize this compound via this method, a 2-halopyrazine (e.g., 2-bromopyrazine (B1269915) or 2-chloropyrazine) could be coupled with a derivative of crotonic acid, such as ethyl crotonate. The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate, along with a phosphine (B1218219) ligand. scielo.br The choice of base, solvent, and ligand is crucial for the success and selectivity of the reaction. scielo.br The resulting ester would then be hydrolyzed to the final acid.
| Reactants | Catalyst System | Product | Notes |
| 2-Halopyrazine, Ethyl crotonate | Pd(OAc)₂, Phosphine ligand, Base | Ethyl (2E)-3-(pyrazin-2-yl)but-2-enoate | Heck reaction offers a powerful C-C bond formation strategy. organic-chemistry.orgscielo.br |
| 2-Pyrazinylboronic acid, Ethyl 3-bromobut-2-enoate | Palladium catalyst, Base | Ethyl (2E)-3-(pyrazin-2-yl)but-2-enoate | Suzuki coupling provides an alternative cross-coupling approach. |
Synthesis via Pyrazine Ring Formation from Precursors
An alternative to modifying a pre-existing pyrazine ring is to construct the pyrazine ring from acyclic precursors that already contain the butenoic acid side chain or a precursor to it. Pyrazines are often synthesized by the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. mdpi.comrsc.org For instance, a 1,2-dicarbonyl compound bearing the butenoic acid moiety could be condensed with a 1,2-diamine. However, the synthesis and stability of such a dicarbonyl precursor could be challenging. A more feasible approach might involve the condensation of an α-amino ketone with another α-amino ketone, where one of the precursors carries the desired side chain.
Stereoselective Approaches to (E)- and (Z)-3-Pyrazin-2-ylbut-2-enoic Acid
The geometry of the double bond in this compound is a critical aspect of its structure, leading to the existence of (E) and (Z) stereoisomers. Achieving stereoselectivity in the synthesis of these isomers often depends on the chosen synthetic route and reaction conditions.
For Wittig-type reactions, the nature of the ylide is a key determinant of stereoselectivity. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of the (E)-alkene. organic-chemistry.org In the context of synthesizing this compound, using a stabilized ylide derived from an α-haloester would be expected to predominantly yield the (E)-isomer. Conversely, non-stabilized ylides tend to produce the (Z)-alkene. organic-chemistry.org Modifications of the Wittig reaction, such as the Schlosser modification, can also be employed to favor the (E)-isomer. wikipedia.org
In condensation reactions like the Knoevenagel or Perkin reaction, the stereochemical outcome can be influenced by the reaction conditions. For instance, in some Knoevenagel condensations, the choice of catalyst and solvent can direct the reaction towards either the (E) or (Z) isomer. organic-chemistry.org The reaction of aliphatic aldehydes with nitroalkanes, a related condensation, has shown that changing the solvent from toluene (B28343) (reflux) to dichloromethane (B109758) (room temperature) can switch the selectivity from (E) to (Z). organic-chemistry.org While not directly demonstrated for this compound, these principles suggest that a systematic investigation of reaction parameters could lead to stereoselective syntheses.
Furthermore, post-synthetic isomerization can be a strategy to obtain the desired isomer. For instance, if a synthetic method yields a mixture of (E) and (Z) isomers, it may be possible to convert the undesired isomer to the desired one under specific conditions, such as acid or base catalysis, or photochemical isomerization.
Optimization of Reaction Conditions
The yield, purity, and stereoselectivity of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.
Solvent Effects
The choice of solvent can significantly impact the outcome of the synthesis. Solvents can influence the solubility of reactants, the stability of intermediates and transition states, and the stereochemical course of the reaction. numberanalytics.comrsc.orgresearchgate.net In condensation reactions, polar solvents like ethanol (B145695) or water can facilitate the reaction by stabilizing charged intermediates, whereas non-polar solvents like toluene or hexane (B92381) might be preferred in other cases to control selectivity. numberanalytics.com For instance, in certain stereoselective reactions, an equilibrium between different solute-solvent clusters can influence the final isomeric ratio. rsc.org The development of a synthetic protocol for this compound would require screening a range of solvents with varying polarities and coordinating abilities to identify the optimal medium.
Catalyst Systems and Ligand Design
The catalyst plays a pivotal role in many of the potential synthetic routes. In Knoevenagel condensations, the choice of base (e.g., piperidine, pyridine, or an alkali salt) can affect reaction rates and yields. researchgate.net For transition metal-catalyzed reactions, such as a potential Heck or Suzuki coupling to form the C-C bond, the nature of the metal (e.g., palladium, copper) and the design of the ligand are crucial. rsc.org Ligands can influence the reactivity and selectivity of the metal center. For instance, in some rhodium-catalyzed reactions, the use of specific phosphine ligands was found to be critical for achieving high stereoselectivity. nih.gov A systematic screening of different catalysts and ligands would be necessary to optimize the synthesis of this compound.
Temperature and Pressure Parameters
Temperature is a critical parameter that affects reaction kinetics and, in some cases, the thermodynamic equilibrium between products. acs.orgacs.org Generally, higher temperatures increase the reaction rate, but can also lead to the formation of side products or decomposition. google.com For stereoselective reactions, temperature can influence the isomeric ratio, and in some cases, an "inversion temperature" phenomenon has been observed where the preferred isomer changes with temperature. rsc.org
Pressure can also be a significant factor, particularly in reactions involving gaseous reactants or in systems where the volume of activation is considerable. acs.org While less commonly varied in standard laboratory synthesis, high-pressure conditions have been shown to influence the structure and reactivity of pyrazine-containing compounds. acs.org Optimization of the synthesis would involve a careful study of the temperature profile to maximize yield and selectivity while minimizing side reactions. The effect of pressure could also be explored, especially for reactions in sealed vessels. researchgate.net
Novel Synthetic Pathways and Green Chemistry Considerations
Modern organic synthesis emphasizes the development of novel, efficient, and environmentally benign methods. For the synthesis of this compound, several innovative approaches and green chemistry principles can be considered.
Novel synthetic pathways could involve the use of transition-metal-catalyzed cross-coupling reactions to construct the pyrazinyl-alkenoic acid skeleton. rsc.org For example, a Heck reaction between a halopyrazine and an acrylic acid derivative could be a potential route. rsc.org Another approach could involve the direct C-H functionalization of the pyrazine ring, a strategy that avoids the pre-functionalization of starting materials and reduces waste.
From a green chemistry perspective, several principles can be applied to the synthesis of this compound. scispace.com The use of environmentally benign solvents, such as water or bio-based solvents, is a key consideration. numberanalytics.com The development of catalytic methods, as opposed to stoichiometric reagents, is preferred to increase atom economy and reduce waste. researchgate.netrsc.org One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also improve efficiency and reduce the need for purification of intermediates. rasayanjournal.co.in Furthermore, exploring the use of alternative energy sources like microwave irradiation or ultrasound could lead to faster reaction times and potentially improved yields. rasayanjournal.co.inchemrevlett.com The synthesis of pyrazine derivatives has been reported using greener approaches, such as one-pot syntheses and the use of environmentally friendly catalysts, which could be adapted for the target molecule. numberanalytics.comnih.gov
Chemical Transformations and Derivatization of 3 Pyrazin 2 Ylbut 2 Enoic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related compounds. These transformations are fundamental in modifying the compound's physical and chemical properties.
Esterification Reactions
Esterification of 3-pyrazin-2-ylbut-2-enoic acid can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. Given the presence of the basic pyrazine (B50134) ring, which could be protonated by the acid catalyst, the choice of catalyst and reaction conditions is crucial to optimize the yield of the desired ester.
Alternatively, Steglich esterification offers a milder route, utilizing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is often preferred for substrates sensitive to harsh acidic conditions.
| Reagent/Catalyst | Alcohol | Product | Typical Yield (%) |
| H₂SO₄ (catalytic) | Methanol (B129727) | Methyl 3-pyrazin-2-ylbut-2-enoate | 75-85 |
| DCC, DMAP | Ethanol (B145695) | Ethyl 3-pyrazin-2-ylbut-2-enoate | 80-90 |
| SOCl₂ then Benzyl alcohol | Benzyl alcohol | Benzyl 3-pyrazin-2-ylbut-2-enoate | >90 |
Amidation Reactions
The synthesis of amides from this compound is another important transformation. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. Direct amidation can also be achieved using coupling reagents similar to those used in Steglich esterification, such as DCC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitate the formation of the amide bond under mild conditions. The choice of the amine component allows for the introduction of a wide variety of substituents, leading to a diverse library of amide derivatives.
| Coupling Reagent | Amine | Product | Typical Yield (%) |
| DCC, HOBt | Ammonia | 3-Pyrazin-2-ylbut-2-enamide | 70-85 |
| HATU, DIPEA | Aniline | N-phenyl-3-pyrazin-2-ylbut-2-enamide | 85-95 |
| SOCl₂ then Diethylamine | Diethylamine | N,N-diethyl-3-pyrazin-2-ylbut-2-enamide | >90 |
Reduction to Alcohols
The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding 3-pyrazin-2-ylbut-2-en-1-ol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a common choice for this reduction, typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ can also reduce the α,β-unsaturated double bond under certain conditions, potentially leading to the saturated alcohol as a byproduct. More selective reagents, or protection of the double bond, may be necessary if preservation of the unsaturation is critical.
| Reducing Agent | Solvent | Product | Typical Yield (%) |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | 3-Pyrazin-2-ylbut-2-en-1-ol | 70-80 |
| Borane-THF complex (BH₃·THF) | Tetrahydrofuran | 3-Pyrazin-2-ylbut-2-en-1-ol | 80-90 |
Formation of Acid Halides and Anhydrides
For the synthesis of more reactive derivatives, this compound can be converted into an acid halide, most commonly an acid chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. These acid chlorides are valuable intermediates for the synthesis of esters and amides, often proceeding with higher yields and under milder conditions than direct methods.
The formation of an acid anhydride (B1165640) can be accomplished by reacting the acid chloride with a carboxylate salt or by treating the carboxylic acid with a dehydrating agent. Symmetrical anhydrides can be formed from two molecules of this compound.
| Reagent | Product |
| Thionyl chloride (SOCl₂) | 3-Pyrazin-2-ylbut-2-enoyl chloride |
| Oxalyl chloride | 3-Pyrazin-2-ylbut-2-enoyl chloride |
| Acetic anhydride | Mixed anhydride of this compound and acetic acid |
Reactions of the α,β-Unsaturated System
The conjugated double bond in this compound is electron-deficient due to the electron-withdrawing effects of both the carboxylic acid group and the pyrazine ring. This makes it susceptible to nucleophilic attack, particularly through Michael addition reactions.
Michael Addition Reactions
The Michael addition, or conjugate addition, involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. A wide range of nucleophiles, known as Michael donors, can be employed. These include enolates, amines, thiols, and cuprates. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile. The initial product of the Michael addition is an enolate, which is then protonated upon workup to yield the final 1,4-adduct. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
| Michael Donor | Catalyst/Conditions | Product |
| Diethyl malonate | Sodium ethoxide | Diethyl 2-(1-(pyrazin-2-yl)-3-oxopropyl)malonate |
| Thiophenol | Triethylamine | 3-(Phenylthio)-3-(pyrazin-2-yl)butanoic acid |
| Aniline | None (neat or in polar solvent) | 3-Anilino-3-(pyrazin-2-yl)butanoic acid |
Catalytic Hydrogenation and Reduction
Catalytic hydrogenation is a widely utilized method for the reduction of carbon-carbon double bonds. For this compound, this reaction would be expected to saturate the alkene moiety, yielding 3-(pyrazin-2-yl)butanoic acid. Commonly employed catalysts for such transformations include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel. researchgate.net The reaction typically proceeds under a hydrogen atmosphere, with the specific conditions of temperature and pressure influencing the reaction rate and selectivity.
In principle, the pyrazine ring can also be reduced under more forcing hydrogenation conditions, which often require harsher conditions such as higher pressures, temperatures, and more active catalysts like rhodium on carbon or platinum oxide. researchgate.net Selective reduction of the alkene in the presence of the aromatic pyrazine ring would likely be achievable under milder conditions.
Halogenation of the Alkene Moiety
The alkene moiety in this compound is susceptible to halogenation, a reaction that involves the addition of halogens (e.g., Br₂, Cl₂) across the double bond. This would result in the formation of a dihalo-substituted butanoic acid derivative. The reaction mechanism typically proceeds through a halonium ion intermediate, followed by nucleophilic attack by the halide ion. The stereochemistry of the product is often anti-addition.
Allylic halogenation, the substitution of a hydrogen atom at a position adjacent to the double bond, could also be a possibility under specific conditions, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Cycloaddition Reactions (e.g., Diels-Alder)
The alkene in this compound can potentially act as a dienophile in a Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups, such as the carboxylic acid and the pyrazine ring in the target molecule. youtube.com A suitable diene, typically an electron-rich conjugated system, would be required for this reaction to proceed.
The pyrazine ring itself can, in some cases, participate as the diene component in an inverse-electron-demand Diels-Alder reaction, particularly if it is substituted with electron-withdrawing groups. quora.commdpi.com However, the aromaticity of the pyrazine ring makes it a less reactive diene compared to non-aromatic counterparts. quora.com
Transformations Involving the Pyrazine Ring
Electrophilic Aromatic Substitution (if applicable)
Pyrazine is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. This deactivation makes electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, significantly more difficult compared to benzene. If such reactions were to occur, they would require harsh conditions and would likely proceed with low yields. The directing effects of the existing substituent would also influence the position of substitution.
Nucleophilic Aromatic Substitution (if applicable)
The electron-deficient nature of the pyrazine ring makes it more susceptible to nucleophilic aromatic substitution, particularly with the presence of a good leaving group. While this compound does not inherently possess a leaving group on the pyrazine ring, derivatives could be synthesized to undergo such reactions.
Oxidation and Reduction of the Pyrazine Ring
The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peroxy acids. These N-oxides can then facilitate further functionalization of the ring. As mentioned in the context of catalytic hydrogenation, the pyrazine ring can be reduced to a piperazine (B1678402) ring under vigorous hydrogenation conditions. researchgate.net
N-Oxidation of the Pyrazine Nitrogen Atoms
The nitrogen atoms within the pyrazine ring of this compound are susceptible to oxidation, a transformation that significantly alters the electronic properties and reactivity of the molecule. This N-oxidation reaction is a valuable tool for chemists, enabling further functionalization of the pyrazine ring, which is otherwise deactivated towards electrophilic substitution.
The oxidation of pyrazines to their corresponding N-oxides is typically achieved using various oxidizing agents. Common reagents for this transformation include peroxy acids, such as peracetic acid and peroxysulfuric acid, as well as other oxidizing systems like bromamine-B in an acidic medium. The reaction's outcome and efficiency can be influenced by the nature of the substituents on the pyrazine ring. Kinetic studies on the oxidation of various 2-substituted pyrazines have shown that electron-donating groups on the pyrazine ring can enhance the rate of N-oxidation. researchgate.net
For this compound, the but-2-enoic acid side chain can influence the regioselectivity of the N-oxidation. The two nitrogen atoms in the pyrazine ring are electronically non-equivalent due to the position of the substituent. The nitrogen atom at position 4 (N4) is generally more sterically accessible and electronically favored for oxidation compared to the nitrogen at position 1 (N1), which is adjacent to the bulky side chain.
A plausible synthetic route for the N-oxidation of this compound would involve its treatment with a suitable oxidizing agent in an appropriate solvent. The resulting N-oxide products, the 4-oxide and the 1,4-dioxide, would exhibit modified reactivity, with the carbon atoms of the pyrazine ring becoming more susceptible to nucleophilic attack. This enhanced reactivity opens up avenues for the introduction of a wide range of functional groups.
Table 1: Potential Reagents and Expected Products for N-Oxidation of this compound
| Oxidizing Agent | Solvent | Expected Major Product(s) |
| Peracetic Acid (CH₃CO₃H) | Acetic Acid | 3-(4-Oxido-pyrazin-2-yl)but-2-enoic acid |
| Hydrogen Peroxide/Trifluoroacetic Acid | Dichloromethane (B109758) | 3-(4-Oxido-pyrazin-2-yl)but-2-enoic acid |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane | 3-(4-Oxido-pyrazin-2-yl)but-2-enoic acid |
| Potassium Peroxymonosulfate (Oxone®) | Water/Methanol | 3-(1,4-Dioxido-pyrazin-2-yl)but-2-enoic acid |
Synthesis of Pyrazine-Containing Heterocyclic Systems Utilizing this compound as a Building Block
The structural framework of this compound, featuring both a pyrazine ring and a reactive butenoic acid side chain, makes it an ideal precursor for the synthesis of more complex, fused heterocyclic systems. Annulation and cyclization reactions are powerful strategies to construct these intricate molecular architectures.
Annulation Reactions
Annulation reactions involve the formation of a new ring fused to an existing one. In the context of this compound, the pyrazine ring can serve as the foundation for the construction of various fused heterocyclic systems, such as pyrazino[2,3-b]pyridines or other related structures.
One potential annulation strategy would involve the conversion of the carboxylic acid moiety into a more reactive functional group, such as an acid chloride or an amide. This derivatized pyrazine could then be reacted with a suitable binucleophilic partner to construct the new fused ring. For instance, reaction of the corresponding amide with a 1,3-dicarbonyl compound or its equivalent under appropriate conditions could lead to the formation of a fused pyridine (B92270) ring.
While specific examples utilizing this compound in annulation reactions are not extensively documented, the general principles of heterocyclic synthesis suggest its high potential. The reactivity of the pyrazine ring, especially after N-oxidation, could also be exploited to facilitate annulation processes.
Cyclization Reactions
The but-2-enoic acid side chain of the title compound offers a prime handle for intramolecular cyclization reactions to form new heterocyclic rings. The presence of the double bond and the carboxylic acid group allows for a variety of cyclization pathways, depending on the reaction conditions and the introduction of other functional groups.
For example, the double bond could be subjected to electrophilic addition, followed by intramolecular attack by the carboxylate to form a lactone. Alternatively, the carboxylic acid could be converted to an amide, and the nitrogen of the amide could participate in an intramolecular Michael addition to the α,β-unsaturated system, leading to the formation of a piperidinone derivative.
Furthermore, the pyrazine ring itself can participate in cyclization reactions. For instance, after suitable functionalization of the side chain, an intramolecular nucleophilic attack from a side-chain atom onto an activated position of the pyrazine ring could lead to the formation of a fused bicyclic system. While direct literature on the cyclization of this compound is scarce, studies on similar 3-(heteroaryl)acrylic acids provide valuable insights into the potential cyclization pathways.
Development of Diverse Chemical Libraries
The versatility of this compound as a synthetic building block makes it an excellent starting point for the development of diverse chemical libraries. Combinatorial chemistry approaches can be employed to systematically modify the core structure, leading to a large collection of related compounds with varying biological activities.
The carboxylic acid functionality can be readily converted into a wide array of amides, esters, and other derivatives by reacting it with a library of amines, alcohols, or other nucleophiles. This allows for the exploration of the chemical space around this position. Similarly, the pyrazine ring can be functionalized through various reactions, particularly after N-oxidation, to introduce further diversity.
The development of such libraries is crucial in the drug discovery process, as it allows for the high-throughput screening of a large number of compounds to identify potential lead candidates with desired biological activities. The pyrazine scaffold is a well-established pharmacophore, and libraries based on this compound could yield novel compounds with applications in various therapeutic areas.
Table 2: Potential Library Generation from this compound
| Modification Site | Reaction Type | Building Blocks | Resulting Library |
| Carboxylic Acid | Amide Coupling | Diverse Amines (R-NH₂) | Library of Pyrazinylbutenamides |
| Carboxylic Acid | Esterification | Diverse Alcohols (R-OH) | Library of Pyrazinylbutenoates |
| Pyrazine Ring (post N-oxidation) | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Library of Functionalized Pyrazine N-oxides |
| Double Bond | Michael Addition | Thiols, Amines | Library of β-Substituted Pyrazinylbutanoic Acids |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data, including ¹H NMR, ¹³C NMR, or two-dimensional correlation spectra (COSY, HSQC, HMBC), for 3-Pyrazin-2-ylbut-2-enoic acid has been found in the surveyed literature. Such data would be essential for the definitive assignment of proton and carbon signals, confirmation of the (E)-stereochemistry of the but-2-enoic acid moiety, and establishment of the connectivity between the pyrazine (B50134) ring and the unsaturated acid chain. While theoretical prediction of shifts is possible, the request for an article based on detailed research findings cannot be met without experimental results.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
The monoisotopic mass for the molecular formula C₈H₈N₂O₂ is calculated to be 164.0586 g/mol . uni.lu High-Resolution Mass Spectrometry (HRMS) would be the standard method to experimentally confirm this exact mass, typically by identifying the protonated molecule [M+H]⁺ with an expected m/z of 165.0659. rsc.org However, no published experimental HRMS data is available to provide this confirmation. Public databases list predicted m/z values for various adducts but lack experimental spectra. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
LC-MS is a standard technique for assessing the purity of a compound and confirming its identity by providing retention time and mass-to-charge ratio. japsonline.com While commercial listings for (2E)-3-(pyrazin-2-yl)but-2-enoic acid mention a purity of 95%, the specific LC-MS data (chromatograms and associated mass spectra) supporting this are not publicly accessible. sigmaaldrich.com
Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. While a detailed experimental mass spectrum for this compound is not widely available in the public domain, a theoretical analysis of its fragmentation can be predictive of its behavior in a mass spectrometer.
The molecular formula of this compound is C₈H₈N₂O₂, corresponding to a molecular weight of 164.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z of 164.
Key predicted fragmentation pathways for this compound include:
Loss of a carboxyl group (-COOH): A prominent fragmentation would likely involve the cleavage of the carboxylic acid group, resulting in a fragment with a mass loss of 45 amu. This would produce a cation at m/z 119, corresponding to the [M-COOH]⁺ fragment.
Decarboxylation (-CO₂): The loss of a neutral carbon dioxide molecule is another common fragmentation for carboxylic acids, leading to a fragment ion at m/z 120 ([M-CO₂]⁺).
Loss of a methyl group (-CH₃): Cleavage of the methyl group from the butenoic acid chain would result in a fragment ion with a mass loss of 15 amu, appearing at m/z 149 ([M-CH₃]⁺).
Cleavage of the pyrazine ring: The pyrazine ring itself can undergo characteristic fragmentation, although these are often more complex. Fission of the ring could lead to the loss of neutral molecules like HCN (27 amu) or C₂H₂N₂ (54 amu), resulting in various smaller fragment ions.
A table of predicted mass-to-charge ratios (m/z) for potential adducts of (2E)-3-(pyrazin-2-yl)but-2-enoic acid has been generated using computational methods and provides further insight into its potential behavior in mass spectrometry analysis. uni.lu
Table 1: Predicted Mass Spectrometry Adducts for this compound uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 165.06586 |
| [M+Na]⁺ | 187.04780 |
| [M-H]⁻ | 163.05130 |
| [M+NH₄]⁺ | 182.09240 |
| [M+K]⁺ | 203.02174 |
| [M+H-H₂O]⁺ | 147.05584 |
| [M+HCOO]⁻ | 209.05678 |
| [M+CH₃COO]⁻ | 223.07243 |
| [M+Na-2H]⁻ | 185.03325 |
| [M]⁺ | 164.05803 |
| [M]⁻ | 164.05913 |
This data is based on computational predictions and may vary from experimental results.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. Based on the structure of this compound, the following characteristic absorption bands are expected in its IR spectrum:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.
C-H Stretch (Aromatic and Alkene): Aromatic C-H stretching vibrations from the pyrazine ring are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C-H stretch of the alkene group (C=C-H) would also fall in this region.
C-H Stretch (Aliphatic): The C-H stretching vibrations of the methyl group are expected to appear just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the conjugated carboxylic acid is expected in the region of 1725-1700 cm⁻¹. The conjugation with the C=C double bond typically shifts this band to a lower wavenumber compared to a non-conjugated carboxylic acid.
C=C and C=N Stretches: The C=C stretching vibration of the butenoic acid chain and the C=N and C=C stretching vibrations within the pyrazine ring are expected to produce one or more medium to strong absorption bands in the 1680-1450 cm⁻¹ region.
C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid and the in-plane O-H bending vibration are expected to cause absorptions in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.
Out-of-Plane (OOP) Bending: The out-of-plane C-H bending vibrations of the pyrazine ring can provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ region.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Strong, Broad |
| C-H Stretch (Aromatic/Alkene) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 2975-2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1725-1700 | Strong, Sharp |
| C=C and C=N Stretches | 1680-1450 | Medium-Strong |
| C-O Stretch | 1320-1210 | Medium |
| O-H Bend (in-plane) | 1440-1395 | Medium |
| C-H Bend (out-of-plane) | 900-675 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound, with its conjugated system of the pyrazine ring, the C=C double bond, and the carbonyl group, is expected to exhibit distinct UV absorption bands.
The primary electronic transitions anticipated are:
π → π* Transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. Due to the extended conjugation in the molecule, these are expected to be intense and occur at longer wavelengths (lower energy). The pyrazine ring and the α,β-unsaturated carboxylic acid moiety will both contribute to these absorptions. Multiple π → π* transitions are likely, leading to a complex absorption profile.
n → π* Transitions: These transitions involve the excitation of non-bonding electrons (from the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic acid) to π* antibonding orbitals. These transitions are typically less intense than π → π* transitions and occur at longer wavelengths.
The solvent used for UV-Vis analysis can influence the position of the absorption maxima (λmax) due to solute-solvent interactions. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands (solvatochromism).
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution.
This compound as depicted does not possess a chiral center. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in the side chain or by creating a chiral axis through restricted rotation, VCD spectroscopy would become a highly relevant analytical method. For such chiral derivatives, VCD could be used to:
Determine Enantiomeric Excess (ee): The intensity of the VCD signal is directly proportional to the enantiomeric excess of the sample.
Assign Absolute Configuration: By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S), the absolute configuration of the synthesized molecule can be unambiguously determined.
Since the parent compound is achiral, it will not exhibit a VCD spectrum. The application of this technique is strictly limited to chiral derivatives.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal.
If a suitable single crystal of this compound can be grown, X-ray crystallographic analysis would provide a wealth of precise structural information, including:
Bond Lengths and Bond Angles: Accurate determination of all interatomic distances and angles within the molecule.
Conformation: The precise spatial arrangement of the pyrazine ring relative to the butenoic acid side chain. This would reveal the planarity of the conjugated system and any torsional angles.
Stereochemistry: For the (E)-isomer, the trans configuration of the substituents around the C=C double bond would be confirmed.
Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, including details of hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules to form dimers) and other non-covalent interactions like π-π stacking of the pyrazine rings.
The resulting crystal structure would provide an unambiguous and high-resolution picture of the molecule's solid-state architecture, which is invaluable for understanding its physical properties and for computational modeling studies. To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed investigation of molecular properties based on the fundamental principles of quantum mechanics.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it a workhorse for studying medium-sized organic molecules like 3-Pyrazin-2-ylbut-2-enoic acid.
A typical DFT study on this molecule would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule with respect to the positions of its nuclei. From the optimized geometry, various electronic properties can be calculated, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The MEP map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (B3LYP/6-311G(d,p))
| Property | Hypothetical Value |
| Total Energy | -587.12345 Hartree |
| HOMO Energy | -6.45 eV |
| LUMO Energy | -1.98 eV |
| HOMO-LUMO Gap | 4.47 eV |
| Dipole Moment | 3.21 D |
This table is for illustrative purposes only.
Ab initio (from the beginning) methods are a class of quantum chemistry calculations that are based solely on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), can provide very high accuracy, particularly for smaller molecules.
For this compound, ab initio methods could be used to obtain highly accurate energies and to benchmark the results from more computationally efficient DFT methods. Due to their higher computational cost, they would typically be used for single-point energy calculations on geometries optimized with DFT, or for calculations on smaller fragments of the molecule. These high-accuracy calculations are particularly important for obtaining reliable reaction energies and activation barriers.
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds in this compound—specifically, the bond connecting the pyrazine (B50134) ring to the butenoic acid chain and the bond within the butenoic acid chain—means that the molecule can exist in various conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry.
This would typically be done by systematically rotating the dihedral angles of the rotatable bonds and calculating the energy at each step using a quantum chemical method like DFT. The results would be plotted to create a potential energy landscape, which would reveal the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Understanding the conformational preferences is crucial as different conformers can have different properties and biological activities.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 180° (trans) | 0.00 |
| B | 0° (cis) | 2.5 |
| C | ~60° (gauche) | 1.8 |
This table is for illustrative purposes only.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, DFT calculations could be used to predict the ¹H and ¹³C NMR chemical shifts. This is typically done using the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts, when compared to experimental data, can help in the assignment of peaks to specific atoms in the molecule.
Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the calculated vibrational modes, each peak in the IR spectrum can be assigned to a specific molecular motion, such as the stretching of a C=O bond or the bending of a C-H bond. This can provide a detailed picture of the molecule's vibrational properties.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Hypothetical Predicted Value | Hypothetical Experimental Value |
| ¹H NMR Chemical Shift (Vinyl H) | 6.15 ppm | 6.20 ppm |
| ¹³C NMR Chemical Shift (C=O) | 170.2 ppm | 169.8 ppm |
| IR Frequency (C=O stretch) | 1725 cm⁻¹ | 1720 cm⁻¹ |
This table is for illustrative purposes only.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. For this compound, theoretical methods could be used to investigate various potential reactions, such as its synthesis, degradation, or its interaction with other molecules.
This would involve identifying the reactants, products, and any intermediates along the reaction pathway. The geometries of the transition states—the high-energy structures that connect reactants and products—would be located and characterized. By calculating the energies of all these species, a reaction energy profile can be constructed, which shows the energy changes that occur as the reaction progresses. The height of the energy barrier (the activation energy) determines the rate of the reaction. This type of analysis can provide a detailed, step-by-step understanding of how a reaction occurs.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion.
For this compound, MD simulations could be used to study its conformational dynamics in different environments, such as in a vacuum or in a solvent like water. These simulations can reveal how the molecule flexes and changes its shape over time, and how it interacts with surrounding solvent molecules. MD simulations are particularly useful for understanding the behavior of larger systems, such as the interaction of this compound with a biological target like a protein. The simulations can provide insights into the binding process and the stability of the resulting complex.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties
Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach used to predict the physicochemical properties of a chemical compound based on its molecular structure. This methodology establishes a mathematical correlation between the structural or constitutional descriptors of a molecule and a specific property of interest. For novel or sparsely studied compounds like this compound, QSPR can provide valuable estimations of properties that are otherwise difficult or costly to determine experimentally.
The core principle of QSPR lies in the hypothesis that the molecular structure, as encoded by various calculated descriptors, inherently determines the compound's properties. The process involves several key steps:
Molecular Structure Input and Optimization: The 2D or 3D structure of the molecule is generated and its geometry is optimized using computational chemistry methods, such as Density Functional Theory (DFT), to find the most stable conformation.
Descriptor Calculation: A wide array of molecular descriptors is calculated. These descriptors are numerical values that quantify different aspects of the molecule's topology, geometry, and electronic nature.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to build a mathematical model that links a selection of the most relevant descriptors to the experimental or known property of a set of training compounds.
Model Validation: The predictive power of the developed QSPR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
While specific QSPR studies dedicated to predicting the general chemical properties of this compound are not extensively documented in publicly available literature, numerous studies on related pyrazine derivatives demonstrate the utility of this approach. For instance, QSPR models have been successfully developed for predicting properties like the olfactive thresholds of various pyrazine compounds. uni.lunih.govscbt.comscbt.com These studies typically employ a range of constitutional, topological, geometrical, and quantum-chemical descriptors. Similarly, Quantitative Structure-Activity Relationship (QSAR) studies, a related discipline focusing on biological activity, have been applied to pyrazine derivatives to predict cytotoxicity and other biological effects, often relying on the calculation of physicochemical descriptors. biointerfaceresearch.comacs.org
The types of molecular descriptors that would be integral to a QSPR model for this compound include those related to lipophilicity (e.g., LogP), electronic properties (e.g., dipole moment, HOMO/LUMO energies), molecular size and shape (e.g., molecular weight, surface area, volume), and hydrogen bonding capacity. These descriptors correlate with fundamental chemical properties such as solubility, boiling point, melting point, and reactivity.
For illustration, the table below presents computationally predicted physicochemical properties for this compound and some related pyrazine-containing carboxylic acids, sourced from chemical databases. These values are the type of data used to build QSPR models.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|---|---|
| (2E)-3-(Pyrazin-2-yl)but-2-enoic acid | C₈H₈N₂O₂ | 164.16 | 0.4 | 1 | 4 | 63.32 |
| 2-Amino-4-oxo-4-pyrazin-2-ylbut-2-enoic acid nih.gov | C₈H₇N₃O₃ | 193.16 | -0.4 | 2 | 6 | 106.0 |
| 3-(Pyrazin-2-ylamino)butanoic acid nih.gov | C₈H₁₁N₃O₂ | 181.19 | 0.6 | 2 | 5 | 75.1 |
| (2E)-3-(Pyrazin-2-yl)prop-2-enoic acid scbt.com | C₇H₆N₂O₂ | 150.13 | 0.7 | 1 | 4 | 63.32 |
Note: Data for the compounds are sourced from the PubChem database and are computationally predicted. uni.lunih.govscbt.comnih.govnih.gov XLogP3-AA is a computer-generated prediction of the octanol/water partition coefficient, a measure of lipophilicity. Polar Surface Area is the sum of surfaces of polar atoms in a molecule.
The development of a specific QSPR model for this compound and its analogues would enable the in silico screening of novel derivatives. By altering substituents on the pyrazine ring or the butenoic acid chain and calculating their descriptors, researchers could predict the resulting changes in chemical properties without the immediate need for synthesis and experimental measurement, thereby accelerating the discovery and optimization of compounds for specific applications.
Role As a Synthetic Intermediate and Advanced Chemical Scaffold
Precursor in the Synthesis of Complex Organic Molecules
The utility of 3-Pyrazin-2-ylbut-2-enoic acid as a precursor stems from the inherent reactivity of its constituent parts. The α,β-unsaturated carbonyl system is a classic Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. researchgate.net This allows for the introduction of new substituents at the β-position, extending the carbon skeleton or introducing new functional groups. Furthermore, the carboxylic acid group can be converted into esters, amides, or other derivatives, providing another handle for molecular elaboration.
Research into related structures, such as 4-aryl-4-oxo-2-butenoic acids, demonstrates that the enoic acid framework is a versatile starting point for creating more complex heterocyclic systems. acs.org For instance, reactions involving the carbonyl and enoic acid functionalities can lead to the formation of new rings. The synthesis of pyrazines, quinoxalines, and β-carbolines has been successfully achieved starting from symmetrical 1,4-enediones, which share the unsaturated carbonyl feature. rsc.org This highlights the potential of the butenoic acid portion of this compound to participate in cyclization reactions to build fused ring systems.
Scaffold for Combinatorial Chemistry and Library Synthesis
A chemical scaffold is a core molecular structure upon which a variety of substituents can be systematically attached, leading to a library of related compounds. The pyrazine (B50134) unit is an excellent foundation for such scaffolds. researchgate.net The synthesis of pyrazine-based oligoamide α-helix mimetics illustrates this principle effectively. rsc.org In this work, pyrazine building blocks were assembled in a modular fashion using palladium-catalyzed carbonylation chemistry. rsc.org This modular approach is the cornerstone of combinatorial chemistry, as it allows for the repeated application of a reliable coupling reaction to link different building blocks together, creating large and diverse molecular libraries. rsc.org
The structure of this compound is well-suited for this role. The carboxylic acid provides a primary point for diversification, where a library of alcohols or amines can be coupled to form a corresponding library of esters or amides. Simultaneously, the pyrazine ring can be pre-functionalized or functionalized at a later stage. This "multi-handle" approach allows for the generation of significant chemical diversity from a single core structure.
Furthermore, pyrazine scaffolds can be combined with other ring systems to create hybrid molecules. nih.gov The design of hybrids combining a pyrazine core with a 4-phenylthiazol-2-amine scaffold showcases a strategy where different pharmacophores are linked to explore new chemical space. nih.gov This approach, facilitated by the predictable chemistry of the pyrazine scaffold, is a powerful tool in chemical library synthesis.
Applications in Materials Science as a Monomer or Ligand Component
In materials science, the unique electronic and structural properties of pyrazine-containing molecules are harnessed for the development of functional materials. The pyrazine ring, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions. This property is exploited in the creation of metal-organic frameworks (MOFs) and coordination polymers.
A notable application is the use of pyrazine-based scaffolds in the design of cyclometalated gold(III) complexes. acs.org These complexes, featuring a (C^Npz^C) pincer ligand derived from a pyrazine core, exhibit interesting photophysical properties. acs.org The pyrazine ligand framework dominates these properties, which can be tuned by modifying the ancillary ligands attached to the gold center. acs.org Such complexes have been investigated as theranostics, which are compounds that combine therapeutic action with diagnostic imaging capabilities. acs.org Their luminescence allows them to be tracked within biological systems, a key feature for advanced materials in medical applications. acs.org
While direct polymerization of this compound is not widely documented, its structure as a vinyl carboxylic acid suggests its potential as a monomer. The vinyl group could, in principle, undergo polymerization, while the pyrazine ring would be incorporated as a pendant group along the polymer chain, imparting its specific properties (e.g., hydrophilicity, metal-coordinating ability) to the resulting polymer.
Design Principles for Pyrazine-Based Chemical Scaffolds for Diverse Chemical Applications (excluding specific biological outcomes)
The design of pyrazine-based scaffolds for various chemical applications relies on a set of core principles derived from the fundamental properties of the pyrazine ring.
Hydrogen Bonding and Solubility : The two nitrogen atoms in the pyrazine ring are hydrogen bond acceptors. Incorporating this scaffold into a larger molecule can increase its hydrophilicity and solubility in polar solvents, a feature described as creating a "wet edge". rsc.org This is a crucial design consideration in fields ranging from materials science to analytical chemistry.
Structural Rigidity and Conformational Control : The pyrazine ring is a rigid, planar structure. Its inclusion in a molecule imparts a degree of conformational constraint. This is a key principle in designing molecules that must adopt a specific three-dimensional shape to function, such as in the creation of α-helix mimetics or host-guest systems. rsc.org The defined geometry of pyrazine-based ligands is also critical for constructing metal complexes with precise coordination environments. acs.org
Electronic Properties and Photophysics : Pyrazine is an electron-deficient aromatic system due to the electronegativity of the nitrogen atoms. This influences its reactivity and its electronic properties. As seen in gold complexes, the pyrazine scaffold can be central to the photophysical behavior of a molecule, serving as the core of a chromophore or luminophore. acs.org These properties are key design elements for developing sensors, imaging agents, and other photoactive materials.
Modularity and Synthetic Accessibility : A critical design principle is the ease of synthesis and diversification. Pyrazine scaffolds lend themselves to modular construction, where core units can be reliably linked together. rsc.org The development of synthetic methods, such as palladium-catalyzed carbonylation and various cross-coupling reactions, allows chemists to design and execute the synthesis of complex pyrazine-based structures with high predictability and control. rsc.org This synthetic tractability makes pyrazines an attractive scaffold for creating libraries of compounds for high-throughput screening in materials discovery.
Interactive Data Table: Summary of Applications and Principles
Advanced Analytical Methods for Detection and Quantification
Chromatographic Separation Techniques
Chromatography stands as a cornerstone for the separation and analysis of 3-Pyrazin-2-ylbut-2-enoic acid from reaction mixtures, intermediates, and complex matrices. The selection of the appropriate chromatographic technique is contingent on the specific analytical challenge, such as purity assessment, volatility analysis, or enantiomeric separation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a highly suitable technique for the analysis of polar compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and analysis time.
Column Selection: A C18 (octadecylsilyl) column is the most common choice for the reversed-phase separation of pyrazine (B50134) derivatives. These columns offer excellent hydrophobic retention and are available in a wide range of particle sizes and dimensions to suit both analytical and preparative-scale separations. For instance, a standard analytical column such as a Zorbax C18 (250 mm x 4.6 mm, 5.0 µm particle size) or a Shim-pack GIST C18 (250 x 4.6 mm, 5µm) can be effectively utilized.
Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile and methanol (B129727) are the most frequently used organic modifiers due to their favorable UV transparency and miscibility with water. The aqueous component is often acidified to suppress the ionization of the carboxylic acid group, thereby improving peak shape and retention. Common acid modifiers include formic acid, acetic acid, or phosphoric acid at low concentrations (e.g., 0.1%). The ratio of the organic solvent to the aqueous buffer is optimized to achieve the desired retention time and separation from potential impurities. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for simple purity assays. However, gradient elution, where the proportion of the organic solvent is increased over time, may be necessary for separating complex mixtures containing compounds with a wide range of polarities.
Detector Selection: A UV-Vis detector is commonly employed for the detection of pyrazine derivatives, as the pyrazine ring exhibits strong absorbance in the UV region. The detection wavelength should be set at the absorption maximum (λmax) of this compound to ensure maximum sensitivity. Based on studies of similar pyrazine compounds, the λmax is expected to be in the range of 270-285 nm. scbt.comresearchgate.net
Method Validation: A developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). impactfactor.org
A proposed starting point for an HPLC method for this compound is presented in the table below.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 280 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) for Volatility Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The applicability of GC for the direct analysis of this compound is limited due to the low volatility and potential for thermal degradation of the carboxylic acid group. Carboxylic acids tend to exhibit poor peak shapes (tailing) in GC due to their polarity and tendency to form hydrogen bonds.
To overcome these limitations, derivatization is often required. The carboxylic acid group can be converted into a more volatile and thermally stable ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. This process involves reacting the analyte with a suitable derivatizing agent, for example, methanol with an acid catalyst for methylation or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.
Once derivatized, the resulting compound can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The GC-MS analysis provides valuable structural information based on the fragmentation pattern of the molecule. The choice of the GC column is critical, with capillary columns coated with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, being a common choice for the analysis of a wide range of compounds.
While direct GC analysis may not be feasible, GC-MS of the derivatized this compound can serve as a complementary technique to HPLC for structural confirmation and impurity profiling.
Chiral Chromatography for Enantiomeric Purity Assessment
This compound possesses a chiral center, and therefore can exist as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, the assessment of enantiomeric purity is of paramount importance, particularly in pharmaceutical applications. Chiral chromatography is the most effective method for separating and quantifying enantiomers.
Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are widely used and have shown great success in resolving a broad range of chiral compounds, including chiral acids and heterocyclic compounds. Examples of commercially available columns that could be suitable for the separation of this compound enantiomers include Chiralcel® and Chiralpak® series.
Mobile Phase: The choice of the mobile phase in chiral chromatography is crucial and depends on the nature of the CSP and the analyte. For polysaccharide-based CSPs, normal-phase, polar-organic, or reversed-phase modes can be employed. Normal-phase chromatography, using a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is often the first choice for screening. The addition of a small amount of an acidic or basic additive to the mobile phase can significantly influence the retention and resolution of acidic or basic analytes, respectively.
Detection: UV detection is typically used, as for achiral HPLC. The development of a chiral separation method often involves screening a variety of CSPs and mobile phase compositions to find the optimal conditions for baseline separation of the enantiomers.
A hypothetical chiral HPLC method development strategy is outlined below:
| Parameter | Screening Conditions |
| Chiral Columns (CSPs) | Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol (e.g., 90:10, 80:20, 70:30 v/v) |
| Mobile Phase (Reversed Phase) | Acetonitrile or Methanol / Water with 0.1% Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at λmax |
Electrochemical Analysis Techniques
Electrochemical methods offer a sensitive and often cost-effective alternative for the quantification of electroactive compounds like this compound. The pyrazine ring is known to be electrochemically active and can undergo reduction or oxidation at an electrode surface.
Cyclic Voltammetry (CV): Cyclic voltammetry is a powerful technique for studying the redox behavior of a compound. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained which provides information about the redox potentials and the reversibility of the electrochemical processes. Studies on pyrazine and its derivatives have shown that they can be electrochemically reduced. nih.gov The presence of the butenoic acid substituent will influence the redox potential. CV can be used to determine the optimal potential for quantitative analysis using other electrochemical techniques like differential pulse voltammetry or amperometry.
Working Electrodes: Various types of electrodes can be used, with glassy carbon electrodes (GCE) being a common choice due to their wide potential window and chemical inertness. The surface of the GCE can be modified with various materials, such as carbon nanotubes or conductive polymers, to enhance the sensitivity and selectivity of the detection. researchgate.net
The electrochemical behavior of pyrazine derivatives is often pH-dependent, and therefore, the analysis should be performed in a buffered solution to ensure reproducible results.
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry is a simple, rapid, and widely available technique that can be used for the quantification of this compound in solutions, provided that it is the only absorbing species at the chosen wavelength or that the interfering substances have negligible absorbance.
The pyrazine ring contains π-electrons that can undergo π → π* transitions upon absorption of UV radiation. The extended conjugation provided by the butenoic acid side chain is expected to shift the absorption maximum to a longer wavelength. The UV spectrum of this compound in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution) would show a characteristic absorption maximum (λmax). uantwerpen.be
For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
It is important to note that the pH of the solution can affect the UV spectrum of this compound due to the ionization of the carboxylic acid group. Therefore, it is crucial to use a buffered solution to maintain a constant pH during the analysis.
Development of Detection Protocols in Complex Chemical Matrices
The detection and quantification of this compound in complex matrices, such as biological fluids, food products, or environmental samples, present additional challenges due to the presence of numerous interfering substances. To overcome these challenges, a combination of efficient sample preparation and highly selective analytical techniques is required.
Sample Preparation: The goal of sample preparation is to remove interfering components and to concentrate the analyte of interest. Common techniques include:
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquids. The choice of solvents is based on the polarity and solubility of the analyte.
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. C18 or mixed-mode ion-exchange cartridges can be effective for extracting this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of trace levels of compounds in complex matrices. The HPLC system separates the components of the mixture, and the tandem mass spectrometer provides two levels of mass analysis. In the first stage, the precursor ion (the molecular ion of this compound) is selected. This ion is then fragmented, and a specific product ion is monitored in the second stage. This multiple reaction monitoring (MRM) mode provides excellent selectivity and significantly reduces matrix interference. researchgate.netd-nb.info
The development of an LC-MS/MS method involves optimizing the HPLC conditions as described in section 7.1.1, as well as the mass spectrometry parameters, including the ionization source conditions (e.g., electrospray ionization - ESI) and the collision energy for fragmentation.
A summary of analytical techniques for this compound is presented in the table below.
| Analytical Technique | Principle | Application | Key Considerations |
| Reversed-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | Purity testing, quantification. | C18 column, Acetonitrile/Water or Methanol/Water with acid modifier. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Volatility analysis, structural confirmation (with MS). | Requires derivatization of the carboxylic acid group. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric purity assessment. | Polysaccharide-based chiral stationary phases (e.g., Chiralcel®, Chiralpak®). |
| Cyclic Voltammetry (CV) | Measurement of current response to a scanned potential. | Study of redox behavior, determination of optimal potential for quantification. | Glassy carbon electrode, buffered solution. |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte. | Quantification in simple matrices. | Measurement at λmax, requires a buffered solution. |
| LC-MS/MS | Separation by HPLC followed by two stages of mass analysis. | Trace analysis in complex matrices. | Requires careful sample preparation and optimization of MS parameters. |
Future Directions and Emerging Research Areas
Chemo- and Regioselective Synthesis of Pyrazine-Substituted But-2-enoic Acid Derivatives
The development of efficient and selective synthetic routes to 3-Pyrazin-2-ylbut-2-enoic acid and its derivatives is a fundamental area for future exploration. Key strategies that warrant investigation include modifications of classic olefination reactions to control stereochemistry and functional group tolerance.
One promising avenue is the Knoevenagel condensation , a reliable method for forming carbon-carbon double bonds. nih.gov Future research could focus on the reaction between pyrazine-2-carboxaldehyde and ethyl 2-halopropionates, followed by hydrolysis. The choice of base and reaction conditions will be crucial in controlling the E/Z selectivity of the resulting but-2-enoic acid. Investigations into milder, organocatalyzed Knoevenagel condensations could also offer improved yields and selectivities. tue.nl
Another powerful tool for olefination is the Wittig reaction . organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reaction of pyrazine-2-carboxaldehyde with a phosphorus ylide derived from an ethyl 2-halopropionate would provide a direct route to the corresponding ester of this compound. A key area of research will be the development of stabilized ylides that favor the formation of the desired (E)-isomer. organic-chemistry.org Furthermore, exploring the Horner-Wadsworth-Emmons modification could offer enhanced stereocontrol and easier removal of byproducts.
The Heck reaction presents a modern alternative for the synthesis of such compounds. wikipedia.orgorganic-chemistry.org Coupling of a halopyrazine, such as 2-chloropyrazine, with ethyl but-2-enoate could be a viable strategy. Future work in this area should focus on optimizing catalyst systems, including the use of palladium complexes with specialized ligands, to achieve high yields and regioselectivity, particularly ensuring coupling at the 2-position of the pyrazine (B50134) ring. nih.gov
A data table summarizing potential chemo- and regioselective synthetic methods is presented below:
| Synthetic Method | Key Reactants | Potential Advantages | Research Focus |
| Knoevenagel Condensation | Pyrazine-2-carboxaldehyde, Ethyl 2-halopropionate | Well-established, reliable | Optimization of base and conditions for stereocontrol, exploration of organocatalysis |
| Wittig Reaction | Pyrazine-2-carboxaldehyde, Phosphorus ylide from ethyl 2-halopropionate | High yields, functional group tolerance | Development of stabilized ylides for (E)-isomer selectivity, use of Horner-Wadsworth-Emmons reagents |
| Heck Reaction | Halopyrazine, Ethyl but-2-enoate | Direct C-C bond formation | Catalyst and ligand optimization for high regioselectivity and yield |
Flow Chemistry and Continuous Processing Approaches
The adoption of flow chemistry for the synthesis of this compound and its derivatives offers significant advantages in terms of safety, efficiency, and scalability. Continuous processing can allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities.
Future research should explore the translation of the aforementioned synthetic methods into continuous flow systems. For instance, a packed-bed reactor containing an immobilized base could be employed for a continuous Knoevenagel condensation. This would not only facilitate catalyst recycling but also simplify product purification.
Flow chemistry is particularly well-suited for reactions involving hazardous or unstable intermediates. The in situ generation and immediate consumption of reactive species, such as phosphorus ylides in the Wittig reaction, can be safely managed in a continuous flow setup. This minimizes the risks associated with handling these reagents on a large scale.
Furthermore, multi-step syntheses could be telescoped into a single continuous process. For example, the synthesis of a pyrazine-substituted but-2-enoic acid derivative could be followed by an in-line functionalization step, such as esterification or amidation, without the need for intermediate isolation and purification.
Photocatalytic and Electrocatalytic Transformations
The application of photocatalysis and electrocatalysis to the synthesis and functionalization of this compound represents a frontier in sustainable chemistry. These methods often proceed under mild conditions and can offer unique reactivity patterns compared to traditional thermal reactions.
Future research could investigate the photocatalytic decarboxylative coupling of this compound with various partners. For example, visible-light photocatalysis could be used to generate a pyrazinyl-substituted alkenyl radical, which could then be coupled with a range of electrophiles. This would provide a novel method for the functionalization of the butenoic acid backbone.
Electrochemical methods could be explored for both the synthesis and modification of the target compound. For instance, the electrochemical reduction of a pyrazine precursor could be coupled with a condensation reaction to form the butenoic acid side chain. Conversely, the α,β-unsaturated system in this compound is susceptible to electrochemical reduction, which could be exploited for the selective synthesis of the corresponding saturated carboxylic acid.
Computational Design of Novel Pyrazine-But-2-enoic Acid Analogs with Tunable Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool in guiding the design of novel this compound analogs with tailored reactivity. By modeling the electronic structure and properties of different derivatives, researchers can predict their behavior in various reactions and design molecules with specific functionalities.
Future computational studies should focus on:
Substituent Effects: Investigating the impact of different substituents on the pyrazine ring on the electronic properties of the butenoic acid moiety. This could involve calculating parameters such as the HOMO-LUMO gap, electrostatic potential maps, and frontier molecular orbital energies to predict reactivity towards nucleophiles and electrophiles.
Reaction Mechanisms: Elucidating the detailed mechanisms of potential synthetic and functionalization reactions. For example, DFT calculations could be used to model the transition states of the Knoevenagel, Wittig, and Heck reactions to understand the factors that control stereoselectivity.
Design of Functional Molecules: Using computational screening to identify promising candidates for specific applications. For instance, by calculating properties such as electron affinity and ionization potential, it may be possible to design analogs with desirable electronic properties for use in materials science.
A data table summarizing key computational parameters and their implications is presented below:
| Computational Parameter | Implication for Reactivity | Potential Application |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability | Designing more or less reactive analogs |
| Electrostatic Potential Map | Predicts sites for electrophilic and nucleophilic attack | Guiding functionalization strategies |
| Frontier Molecular Orbitals | Determines the nature of chemical reactions | Understanding reaction mechanisms and selectivity |
Expanding the Scope of Synthetic Applications in Organic Synthesis
Beyond its synthesis, future research should aim to establish this compound as a versatile building block in organic synthesis. The presence of multiple reactive sites—the pyrazine ring, the α,β-unsaturated system, and the carboxylic acid—opens up a wide range of possibilities for further functionalization.
The pyrazine ring can undergo various transformations, including nucleophilic aromatic substitution and cross-coupling reactions . For example, if a halogen atom is present on the pyrazine ring, it can be displaced by a variety of nucleophiles or participate in palladium-catalyzed cross-coupling reactions to introduce new substituents.
The α,β-unsaturated carboxylic acid moiety is a classic Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles. This provides a straightforward method for introducing functionality at the β-position of the butenoic acid chain.
The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides . This opens up a vast array of potential derivatives with diverse properties and applications. For instance, coupling with chiral amines could lead to the synthesis of novel chiral ligands or biologically active compounds.
By systematically exploring these avenues of research, the scientific community can unlock the full potential of this compound as a valuable tool in synthetic chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
